3-(3-fluoro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea
Description
This urea derivative features a 3-fluoro-2-methylphenyl group attached to one nitrogen of the urea core and a 4-[(6-methylpyridazin-3-yl)oxy]phenyl group on the adjacent nitrogen. Such structural attributes suggest applications in therapeutic areas like oncology or inflammation, where urea derivatives are often explored as kinase inhibitors or receptor antagonists .
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-13-7-12-19(24-23-13)27-16-10-8-15(9-11-16)25(3)20(26)22-18-6-4-5-17(21)14(18)2/h4-12H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCBFNDZEGCVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=C(C(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural variations and inferred pharmacological properties:
Key Observations
- Pyridazine vs. Piperidinylsulfonyl : The target compound’s pyridazine moiety may favor kinase inhibition through ATP-binding site interactions, whereas Danirixin’s piperidinylsulfonyl group enhances solubility and selectivity for CXCR2 .
- Halogen Effects : The 3-fluoro-2-methylphenyl group is conserved across compounds, suggesting its role in receptor binding or metabolic resistance. Chlorine in Danirixin and the patent compound may modulate electronic effects or steric hindrance .
- Salt Forms : The patent compound’s hydrobromide salt and Danirixin’s hydrochloride salt highlight formulation strategies to improve solubility and oral bioavailability compared to the target compound’s free base .
Research Findings and Implications
- Danirixin (): Demonstrated reversible CXCR2 antagonism with nanomolar potency (IC50 ~10 nM in neutrophil migration assays). Its piperidinylsulfonyl group contributes to prolonged receptor occupancy .
- Patent Compound () : Salt formation optimizes pharmacokinetics, suggesting the target compound could benefit from similar derivatization for clinical development .
- Trifluoromethyl Derivative () : The trifluoromethyl group may reduce metabolic stability but improve membrane permeability, a trade-off critical for CNS-targeting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
